molecular formula C16H23FN2O2 B2759443 tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate CAS No. 1779132-73-8

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

Cat. No. B2759443
CAS RN: 1779132-73-8
M. Wt: 294.37
InChI Key: WHHITSPECHGJBJ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate” is a chemical compound with the molecular weight of 294.37 . It is a white to yellow solid .


Synthesis Analysis

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . Fentanyl is one of the major contributing drugs to the opioid crisis in North America . The synthesis methods for fentanyl and its analogues involve the use of specific precursor chemicals .


Molecular Structure Analysis

The IUPAC name for this compound is “tert-butyl 4- (4-amino-3-fluorophenyl)piperidine-1-carboxylate” and its Inchi Code is "1S/C16H23FN2O2/c1-16 (2,3)21-15 (20)19-8-6-11 (7-9-19)12-4-5-14 (18)13 (17)10-12/h4-5,10-11H,6-9,18H2,1-3H3" .


Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of fentanyl and its analogues . The synthesis methods for these drugs involve the use of specific precursor chemicals .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . .

Scientific Research Applications

Synthesis of Fentanyl Analogues

This compound is a precursor in the synthesis of fentanyl analogues, which are potent synthetic opioids. It has been placed under international control due to its potential misuse in the illicit manufacture of fentanyl .

Development of PROTACs

tert-Butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate: is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic approach that targets specific proteins for degradation .

Intermediate for Biologically Active Compounds

It serves as an intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of crizotinib, an anti-cancer medication .

Research on Synthetic Opioids

Due to its role in opioid synthesis, this compound is significant in research aimed at understanding and combating the opioid crisis. It helps in studying the synthesis routes and identifying methods to control the spread of synthetic opioids .

Analytical Chemistry

In analytical chemistry, it is utilized for the development of analytical methods for detecting synthetic opioids in biological specimens, contributing to forensic science and toxicology .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes a GHS07 pictogram and a warning signal word . The precautionary statement is P261 .

Future Directions

The compound is a precursor used in the synthesis of fentanyl and its analogues . Given the ongoing opioid crisis in North America, there is likely to be continued research and regulatory focus on such compounds .

properties

IUPAC Name

tert-butyl 4-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHITSPECHGJBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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